molecular formula C10H11N3 B1524871 1-(1-phenyl-1H-pyrazol-5-yl)methanamine CAS No. 1211488-11-7

1-(1-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No. B1524871
CAS RN: 1211488-11-7
M. Wt: 173.21 g/mol
InChI Key: LWABEFKYXXCWOB-UHFFFAOYSA-N
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Description

1-(1-phenyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular weight of 173.22 . It is available in the form of a powder or a liquid .


Molecular Structure Analysis

The InChI code for 1-(1-phenyl-1H-pyrazol-5-yl)methanamine is 1S/C10H11N3/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-7H,8,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

1-(1-phenyl-1H-pyrazol-5-yl)methanamine has a molecular weight of 173.22 . It is available in the form of a powder or a liquid . The storage temperature is room temperature .

Scientific Research Applications

Highly Regioselective Synthesis

A regioselective synthesis approach for pyrazole derivatives, including 1H-pyrazol-5-yl (2-hydroxyphenyl)methanamine derivatives, has been developed using a 1,3-dipolar cycloaddition reaction. This method offers a simple and efficient pathway to synthesize pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals (Alizadeh, Moafi, & Zhu, 2015).

Catalytic Applications

Unsymmetrical NCN′ and PCN pincer palladacycles have been synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, demonstrating good activity and selectivity in catalytic applications. These findings highlight the potential of such compounds in catalysis (Roffe et al., 2016).

Antimicrobial Evaluation

Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, including those related to 1-(1-phenyl-1H-pyrazol-5-yl)methanamine, have been synthesized and evaluated for antibacterial and antifungal activities, showing a variable degree of activity. This suggests potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).

Alzheimer's Disease Treatment

A study on 3-aryl-1-phenyl-1H-pyrazole derivatives revealed their potential as multitarget directed ligands for Alzheimer's disease treatment, with inhibitory properties against acetylcholinesterase and monoamine oxidase. This highlights the therapeutic applications of pyrazole derivatives in neurodegenerative diseases (Kumar et al., 2013).

Antidepressant and Anticonvulsant Activities

The synthesis of 1-phenyl-, 1-thiocarbamoyl-and 1-N-substitutedthiocarbamoyl-3-phenyl-5-heteroaryl-2-pyrazoline derivatives, some of which demonstrated antidepressant and anticonvulsant activities, suggests the potential of pyrazole derivatives in developing new psychiatric and neurological treatments (Ruhoglu et al., 2005).

Potential Antipsychotic Agents

The study of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated their potential as novel antipsychotic agents. This research suggests the application of pyrazole derivatives in addressing psychiatric disorders without the typical side effects of existing antipsychotics (Wise et al., 1987).

Safety and Hazards

The safety information for 1-(1-phenyl-1H-pyrazol-5-yl)methanamine indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-phenylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWABEFKYXXCWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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